- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986

Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

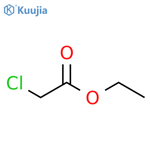

90794-33-5 structure

Nombre del producto:ethyl 2-(4-iodophenoxy)acetate

Número CAS:90794-33-5

MF:C10H11IO3

Megavatios:306.097015619278

MDL:MFCD06659698

CID:798807

PubChem ID:25149802

ethyl 2-(4-iodophenoxy)acetate Propiedades químicas y físicas

Nombre e identificación

-

- Acetic acid,2-(4-iodophenoxy)-, ethyl ester

- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER

- ethyl 2-(4-iodophenoxy)acetate

- 4-iodophenoxyacetic acid ethyl ester

- ethyl 4-iodophenoxyacetate

- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)

- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)

- Ethyl 2-(4-iodophenoxy)acetate (ACI)

-

- MDL: MFCD06659698

- Renchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3

- Clave inchi: LSDOOFJZRXYLSK-UHFFFAOYSA-N

- Sonrisas: O=C(COC1C=CC(I)=CC=1)OCC

Atributos calculados

- Calidad precisa: 305.97500

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 5

Propiedades experimentales

- PSA: 35.53000

- Logp: 2.23310

ethyl 2-(4-iodophenoxy)acetate Información de Seguridad

ethyl 2-(4-iodophenoxy)acetate Datos Aduaneros

- Código HS:2918990090

- Datos Aduaneros:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-iodophenoxy)acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232589-0.05g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.05g |

$42.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.1g |

$66.0 | 2024-06-19 | |

| Enamine | EN300-232589-5.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 5.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.5g |

$175.0 | 2024-06-19 | |

| Enamine | EN300-232589-1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 1g |

$256.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |

Ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 98% | 1g |

¥6755.00 | 2024-04-25 | |

| Enamine | EN300-232589-1.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 1.0g |

$256.0 | 2024-06-19 | |

| Enamine | EN300-232589-2.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 2.5g |

$503.0 | 2024-06-19 | |

| Enamine | EN300-232589-10.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 10.0g |

$1101.0 | 2024-06-19 | |

| Enamine | EN300-232589-5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 5g |

$743.0 | 2023-09-15 |

ethyl 2-(4-iodophenoxy)acetate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referencia

- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux

Referencia

- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referencia

- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Referencia

- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 rt; 1.5 h, rt

1.2 rt; 1.5 h, rt

Referencia

- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

Referencia

- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt

Referencia

- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194

ethyl 2-(4-iodophenoxy)acetate Raw materials

ethyl 2-(4-iodophenoxy)acetate Preparation Products

ethyl 2-(4-iodophenoxy)acetate Literatura relevante

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Productos relacionados

- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)

- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)

- 1806347-04-5(2,3-Dichloro-5-methylbenzylamine)

- 921511-19-5(5-methyl-3-(4-methylphenyl)-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

- 141388-69-4(8-Dechloro Besifloxacin)

- 2137591-60-5(5-4-(2-aminoethyl)phenylfuran-2-carboxylic acid)

- 2229181-71-7(3-(but-3-yn-1-yl)thiane)

- 1804891-41-5(Methyl 3-chloro-2-nitroisonicotinate)

- 2137568-16-0(2-Cyclopropyl-2-ethoxyethane-1-sulfinamide)

- 1357192-62-1(Methyl (2-fluoro-6-nitrophenyl)acetate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate

Pureza:99%

Cantidad:5g

Precio ($):252.0